5-Bromo-3-[(5-bromo-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol
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Overview
Description
5-Bromo-3-[(5-bromo-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol is a chemical compound with the molecular formula C14H12Br2O3 and a molecular weight of 388.05128 . This compound is known for its role as an intermediate in the synthesis of Salbutamol Dimer, a β2-adrenoceptor agonist, which is used as a bronchodilator and tocolytic .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-[(5-bromo-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol typically involves the bromination of hydroxybenzene derivatives. One common method includes the reaction of 5-bromo-2-hydroxybenzyl alcohol with bromine in the presence of a suitable solvent like ethyl acetate or methanol . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the selective bromination of the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters is crucial for the efficient production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-[(5-bromo-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the brominated phenol groups to less reactive forms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
5-Bromo-3-[(5-bromo-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of various chemical products and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Bromo-3-[(5-bromo-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol involves its interaction with molecular targets such as enzymes and receptors. The brominated phenol groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, such as its role in the synthesis of β2-adrenoceptor agonists, where it contributes to the activation of β2-adrenergic receptors .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Another brominated phenol derivative with similar chemical properties.
5-Bromo-3,4-dihydroxybenzaldehyde: Known for its anti-inflammatory properties and potential therapeutic applications.
Indole phytoalexins: A class of compounds with brominated derivatives that exhibit various biological activities.
Uniqueness
5-Bromo-3-[(5-bromo-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol is unique due to its specific structure, which allows it to serve as an intermediate in the synthesis of important pharmaceuticals like Salbutamol Dimer. Its dual brominated phenol groups provide distinct reactivity and interaction potential compared to other similar compounds .
Properties
IUPAC Name |
4-bromo-2-[(5-bromo-2-hydroxyphenyl)methyl]-6-(hydroxymethyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2O3/c15-11-1-2-13(18)8(4-11)3-9-5-12(16)6-10(7-17)14(9)19/h1-2,4-6,17-19H,3,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVHJASFWCPVIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC2=C(C(=CC(=C2)Br)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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